3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole
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Overview
Description
3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological and pharmacological activities. This compound features a fused ring system that includes a pyrrole and a triazole ring, with a nitrophenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves the cyclization of appropriate precursors. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides . The reaction is carried out in the presence of solvents such as ethanol, toluene, or 1-butanol, with 1-butanol often providing the highest yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other interactions with biomolecular targets, enhancing its solubility and biological activity . The nitrophenyl group can participate in electron transfer processes, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds also feature a fused triazole ring and exhibit similar biological activities.
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: This compound has a similar triazole structure and is used in the synthesis of various derivatives.
Uniqueness
3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N4O2 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)9-5-3-8(4-6-9)11-10-2-1-7-14(10)13-12-11/h3-6H,1-2,7H2 |
InChI Key |
RXBVIYFYRNTSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=NN2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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